![molecular formula C18H19ClO5 B4776465 butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B4776465.png)
butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Overview
Description
Synthesis Analysis
Recent studies have explored the synthesis of related chromene compounds, highlighting novel approaches and methodologies. For example, Tavakoli-Hoseini et al. (2011) demonstrated the synthesis of a tetracyclic compound through the reaction of aromatic aldehydes with 4-hydroxycoumarin, under solvent-free conditions using an acidic ionic liquid, showcasing the efficiency of such methods in producing chromene derivatives with good purity and yield (Tavakoli-Hoseini et al., 2011). Similarly, Teimouri and Inanloo (2018) developed a novel protocol for synthesizing alkyl chromene derivatives, emphasizing the mild reaction conditions and high bond efficiency of their method (Teimouri & Inanloo, 2018).
Molecular Structure Analysis
The study of chromene molecular structures has led to significant insights into their stability and reactivity. Zonouzi et al. (2005) reported on the crystal structure of a dimethyl chromene derivative, revealing the impact of molecular geometry on stability (Zonouzi et al., 2005).
Chemical Reactions and Properties
Chromenes undergo a variety of chemical reactions, contributing to their versatility in synthetic applications. Wang et al. (2006) explored the synthesis and properties of pi-extended chromene derivatives, providing insights into their optoelectronic properties and potential applications (Wang et al., 2006).
Physical Properties Analysis
Investigations into the physical properties of chromene compounds have uncovered critical aspects that influence their chemical behavior and applications. The synthesis and study of substituted chromenes by Shi and Shi (2006) shed light on their functionalization and potential utility in diverse chemical contexts (Shi & Shi, 2006).
Chemical Properties Analysis
Understanding the chemical properties of chromenes is essential for their application in drug design and material science. Liu et al. (2015) detailed the dually activated Michael-Michael-acetalization cascade for synthesizing tetrahydrochromen derivatives, highlighting the diastereoselectivity and yields of these reactions (Liu et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
butyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO5/c1-2-3-7-22-17(20)10-23-16-9-15-13(8-14(16)19)11-5-4-6-12(11)18(21)24-15/h8-9H,2-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBUXQUYNYHJID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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